molecular formula C13H10FNO3 B6389614 5-(2-Fluoro-5-methoxyphenyl)picolinic acid CAS No. 1262005-66-2

5-(2-Fluoro-5-methoxyphenyl)picolinic acid

Cat. No.: B6389614
CAS No.: 1262005-66-2
M. Wt: 247.22 g/mol
InChI Key: SPDDZULFVKAUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-5-methoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core substituted with a 2-fluoro-5-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methoxyphenyl)picolinic acid typically involves the reaction of 2-fluoro-5-methoxybenzaldehyde with picolinic acid derivatives. One common method involves the use of a Suzuki-Miyaura coupling reaction, where 2-fluoro-5-methoxyphenylboronic acid is coupled with a halogenated picolinic acid under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted picolinic acid derivatives with various functional groups.

Scientific Research Applications

5-(2-Fluoro-5-methoxyphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-picolinic acid: Similar structure but lacks the methoxy group.

    2-Fluoro-5-methoxybenzoic acid: Similar aromatic substitution pattern but different core structure.

    5-Methoxy-2-picolinic acid: Similar structure but lacks the fluorine atom

Uniqueness

5-(2-Fluoro-5-methoxyphenyl)picolinic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s properties, making it a valuable candidate for various applications.

Properties

IUPAC Name

5-(2-fluoro-5-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-9-3-4-11(14)10(6-9)8-2-5-12(13(16)17)15-7-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDDZULFVKAUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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